![molecular formula C21H24N2O3S B2740155 2,4,6-trimethyl-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide CAS No. 898454-61-0](/img/structure/B2740155.png)
2,4,6-trimethyl-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. One common route is the condensation of 2,4,6-trimethylbenzenesulfonyl chloride with 1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-amine. The reaction is usually carried out in the presence of a base, such as triethylamine, at room temperature to form the desired sulfonamide compound.
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. Continuous flow reactors may be employed to control reaction parameters more efficiently. Additionally, the use of high-throughput screening techniques can help in identifying the optimal conditions for the reactions involved in the synthesis of this compound.
化学反応の分析
Types of Reactions
This compound can undergo various types of reactions, including:
Oxidation: It can be oxidized to form sulfone derivatives.
Reduction: It can be reduced to form the corresponding sulfinamide.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the sulfonamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophilic agents like amines or alcohols are commonly used under mild conditions.
Major Products Formed
Oxidation: 2,4,6-trimethyl-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonyl derivatives.
Reduction: 2,4,6-trimethyl-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfinamide.
Substitution: Various N-substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
This compound is utilized as a building block in the synthesis of more complex molecules
Biology
It is studied for its potential biological activity. Its sulfonamide group is known to interact with various biological targets, making it a candidate for drug development, particularly as enzyme inhibitors.
Medicine
Preliminary research indicates that it may have therapeutic potential. Its structure suggests possible applications as an anti-cancer or anti-inflammatory agent, though more research is needed to confirm these properties.
Industry
It may be used in the manufacturing of specialty chemicals, including dyes, agrochemicals, and advanced materials due to its stability and reactivity.
作用機序
Effects and Targets
The compound exerts its effects primarily through interactions with biological macromolecules, such as proteins and nucleic acids. The sulfonamide group can form strong hydrogen bonds with active sites of enzymes, potentially inhibiting their activity.
Pathways Involved
The exact pathways and molecular targets involved in its action are still under investigation. it is hypothesized to interfere with specific enzyme functions, leading to the modulation of biochemical pathways relevant to its potential therapeutic applications.
類似化合物との比較
Similar Compounds
2,4,6-trimethylbenzenesulfonamide
N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide
3,5-dimethylbenzenesulfonamide derivatives
Unique Features
This compound stands out due to the combination of its pyrroloquinoline moiety with the benzenesulfonamide group. This unique structure may confer specific biological activities that are not observed in the similar compounds listed above.
特性
IUPAC Name |
2,4,6-trimethyl-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3S/c1-12-8-13(2)20(14(3)9-12)27(25,26)22-17-10-16-6-5-7-23-19(16)18(11-17)15(4)21(23)24/h8-11,15,22H,5-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRIISYBMFGTKNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC(=CC3=C2N(C1=O)CCC3)NS(=O)(=O)C4=C(C=C(C=C4C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
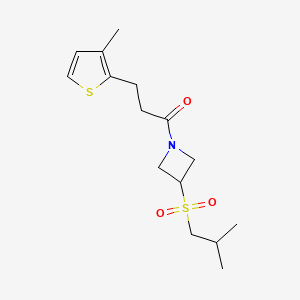
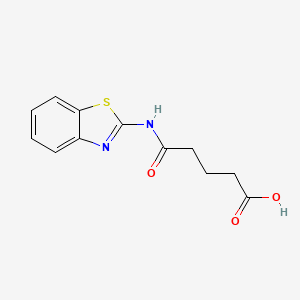
![N-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(4-chlorophenyl)ethanediamide](/img/structure/B2740077.png)
![3-Bromoisothiazolo[4,5-c]pyridine](/img/structure/B2740078.png)
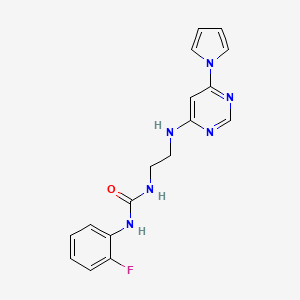
![Methyl 3-{[4-(2,4-dimethylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate](/img/structure/B2740081.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-N-pentyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2740082.png)
![Ethyl 3-[2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamido]benzoate](/img/structure/B2740083.png)
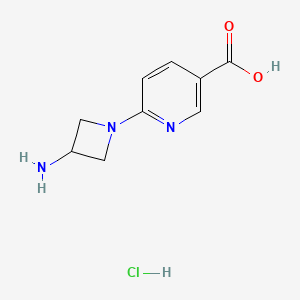
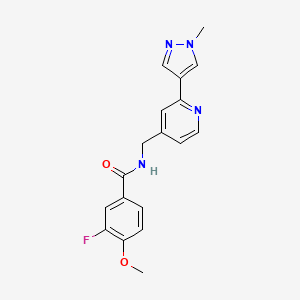
![10-(2,5-dimethylbenzenesulfonyl)-N-[(4-methoxyphenyl)methyl]-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B2740088.png)
![N-(2,4-dichlorophenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2740090.png)
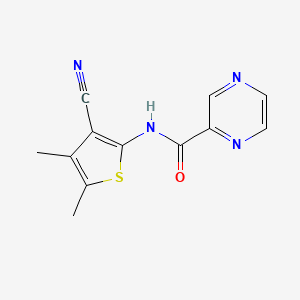
![2-[(1-benzyl-1H-indol-3-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2740093.png)
